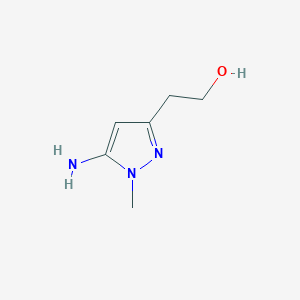

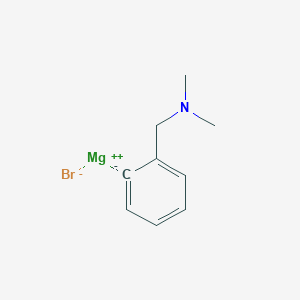

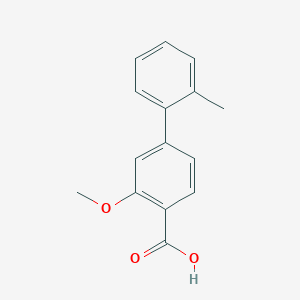

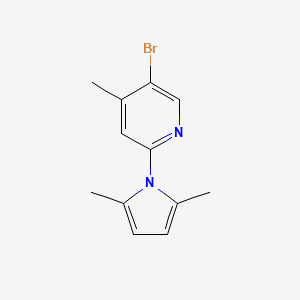

(2-((Dimethylamino)methyl)phenyl)magnesium bromide, 0.25 M in THF

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

As a grignard reagent, it is known to be a strong nucleophile and can react with a variety of electrophilic compounds .

Mode of Action

(2-((Dimethylamino)methyl)phenyl)magnesium bromide, like other Grignard reagents, is a strong nucleophile. It can participate in nucleophilic addition reactions with various electrophiles, including carbonyl compounds . The reaction typically involves the nucleophilic attack of the carbon atom in the Grignard reagent on the electrophilic carbon atom of the carbonyl group, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis for the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

The result of the action of (2-((Dimethylamino)methyl)phenyl)magnesium bromide is the formation of new carbon-carbon bonds through nucleophilic addition reactions. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-((Dimethylamino)methyl)phenyl)magnesium bromide, like other Grignard reagents, is highly sensitive to the environment. Grignard reagents are typically prepared and used under anhydrous conditions, as they react vigorously with water to form hydrocarbons . They are also sensitive to oxygen and carbon dioxide in the air . Therefore, the efficacy and stability of (2-((Dimethylamino)methyl)phenyl)magnesium bromide are highly dependent on the environmental conditions, including the presence of moisture and air.

Propiedades

IUPAC Name |

magnesium;N,N-dimethyl-1-phenylmethanamine;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZNONHFRAUJLD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=[C-]1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Dimethylamino)methyl)phenyl)magnesium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)